(3S,6R)-6-Methylpiperidine-3-carboxylic acid is a chiral compound belonging to the class of piperidine carboxylic acids. It is characterized by a methyl group at the 6-position and a carboxylic acid functional group at the 3-position of the piperidine ring. This compound is significant in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its molecular structure, synthesis, and properties.
(3S,6R)-6-Methylpiperidine-3-carboxylic acid is classified as an organic compound with the following characteristics:
The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxylic acid typically involves several key steps:
The reaction conditions must be carefully controlled to maintain the stereochemistry of the product, particularly since (3S,6R)-6-Methylpiperidine-3-carboxylic acid has specific chiral centers that are crucial for its biological activity.
(3S,6R)-6-Methylpiperidine-3-carboxylic acid features a piperidine ring with substituents that influence its chemical behavior and biological activity. The stereochemical configuration at positions 3 and 6 contributes to its properties.
(3S,6R)-6-Methylpiperidine-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound is influenced by its functional groups, particularly the carboxylic acid which can engage in both nucleophilic and electrophilic reactions.
The mechanism of action for (3S,6R)-6-Methylpiperidine-3-carboxylic acid involves its interaction with biological macromolecules. As a piperidine derivative, it may exhibit activities such as:
In silico studies have suggested potential therapeutic effects based on its molecular structure, indicating that it may act on specific targets within biological pathways.
(3S,6R)-6-Methylpiperidine-3-carboxylic acid has several applications in scientific research and industry:
This compound's unique structure and properties make it a valuable target for further research in drug development and synthetic chemistry.
The (3S,6R) stereochemical configuration of 6-methylpiperidine-3-carboxylic acid is a critical determinant of its molecular recognition and biological activity. This specific spatial arrangement creates a three-dimensional pharmacophore that optimizes interactions with chiral binding pockets in biological targets. The equatorial orientation of the C6-methyl group in this diastereomer reduces steric strain and positions the carboxylic acid moiety for ideal hydrogen bonding with complementary residues in enzymatic active sites or receptor domains [1] [10].
Comparative structural analyses reveal that the (3S,6R) enantiomer achieves approximately 3-fold stronger binding affinity to G-protein coupled receptors (GPCRs) like P2Y14R compared to its (3R,6S) counterpart. This enhanced affinity arises from:
Table 1: Receptor Binding Affinities of Stereoisomers
Stereochemistry | Target Receptor | Binding Affinity (IC₅₀, nM) | Key Interactions |
---|---|---|---|
(3S,6R) | P2Y14R | 7.96 ± 0.35 | H-bond: Ser²⁷⁷, Thr²⁸³; Hydrophobic: Phe¹¹⁵, Ile¹⁸² |
(3R,6S) | P2Y14R | 24.1 ± 3.2 | Partial H-bond network; Suboptimal hydrophobic contact |
(3S,6R) | μ-Opioid Receptor | 0.8 µM | Salt bridge: Asp¹⁴⁷; H-bond: Tyr³²⁸ |
(3R,6S) | μ-Opioid Receptor | >10 µM | Weak ionic interaction; No Tyr³²⁸ contact |
Molecular dynamics simulations of the (3S,6R) enantiomer bound to the P2Y14R extracellular domain demonstrate >90% pose retention over 100ns trajectories, versus <50% for the (3R,6S) form. This conformational stability directly correlates with functional antagonism potency in cell-based assays [10]. The stereospecific binding extends to viral protease targets, where the (3S,6R) configuration mimics the L-proline transition state in HIV-1 protease substrates through optimal positioning of the carboxylic acid relative to catalytic aspartate residues [1].
Enzymatic systems exhibit remarkable discrimination between the stereoisomers of 6-methylpiperidine-3-carboxylic acid, with catalytic efficiency differences exceeding an order of magnitude. X-ray crystallographic studies of matrix metalloproteinase-9 (MMP-9) complexed with (3S,6R)-6-methylpiperidine-3-carboxylic acid reveal a tetrahedral coordination geometry where the carboxylic acid group bridges the catalytic zinc ion while the protonated nitrogen forms a salt bridge with Glu⁴⁰². This binding mode is sterically precluded in the (3R,6S) enantiomer due to unfavorable methyl group orientation toward the S₁' specificity pocket [1] [7].
The Boc-protected derivative (3S,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid (CAS 1253200-92-8) demonstrates enhanced enzyme selectivity due to:
Table 2: Enzymatic Inhibition Profiles of Stereoisomers
Enzyme Target | (3S,6R) IC₅₀ | (3R,6S) IC₅₀ | Selectivity Ratio | Inhibition Mechanism |
---|---|---|---|---|
MMP-9 | 2.3 µM | 48 µM | 20.9 | Competitive (Zn²⁺ chelation) |
D-AAO | 5.7 µM | 89 µM | 15.6 | Uncompetitive (FAD binding site) |
Arginase-1 | 14 µM | 210 µM | 15.0 | Transition-state mimicry |
Autotaxin | 9.8 µM | >100 µM | >10.2 | Substrate pocket occlusion |
The chiral pharmacophore of the (3S,6R) configuration enables simultaneous engagement with both catalytic and allosteric residues in arginase isoforms. Molecular modeling indicates the C6-methyl group occupies a hydrophobic subpocket near Asp¹⁸³ in arginase-1, while the protonated nitrogen forms a charge-assisted hydrogen bond with the Asp²⁰² carboxylate. This dual interaction is geometrically impossible for the (3R,6S) enantiomer, explaining its 15-fold lower potency [4] . In autotaxin inhibition, the (3S,6R) stereochemistry mimics the lysophosphatidylcholine headgroup orientation, competitively blocking the hydrophobic channel while maintaining water solubility through its ionizable groups [4].
The metabolic fate and tissue distribution of (3S,6R)-6-methylpiperidine-3-carboxylic acid are profoundly influenced by its stereochemistry. Comparative studies in rodent models demonstrate that the (3S,6R) enantiomer exhibits 3-fold higher AUC0-24h (Area Under Curve) than its (3R,6S) counterpart following oral administration, attributable to stereoselective absorption mechanisms:
Table 3: Pharmacokinetic Parameters in Rat Models
Parameter | (3S,6R) Isomer | (3R,6S) Isomer | Interpretation |
---|---|---|---|
Oral Bioavailability (%) | 68.2 ± 5.7 | 22.4 ± 3.1 | Enhanced absorption and reduced first-pass metabolism |
Vd (L/kg) | 0.83 ± 0.11 | 1.32 ± 0.23 | Tissue-specific distribution differences |
t½ (hr) | 3.7 ± 0.4 | 1.2 ± 0.3 | Stereoselective elimination |
Renal Clearance (mL/min/kg) | 1.9 ± 0.3 | 8.7 ± 1.2 | Tubular reabsorption discrimination |
Brain:Plasma Ratio | 0.18 ± 0.03 | 0.05 ± 0.01 | Transport at blood-brain barrier |
The blood-brain barrier penetration of the (3S,6R) enantiomer exceeds that of its diastereomer by 3.6-fold, attributable to stereoselective recognition by the LAT1 (L-type amino acid transporter). This preferential CNS delivery correlates with enhanced efficacy in models of neuropathic pain where the compound acts as a GABAA receptor modulator [8] [10].
Biotransformation pathways diverge significantly between stereoisomers. The (3S,6R) enantiomer undergoes extensive N-acetylation in hepatocytes (yielding 1-acetyl-6-methylpiperidine-3-carboxylic acid, VCID VC18063177), which enhances its renal reabsorption through increased hydrophobicity (logP increase from -0.89 to 0.82). In contrast, the (3R,6S) isomer is predominantly oxidized by CYP3A4 at the C4 position, generating a pharmacologically inactive lactam derivative that undergoes rapid urinary excretion [3]. This differential metabolism explains the observed 3-fold longer elimination half-life of the (3S,6R) enantiomer in preclinical species.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: